2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione

Catalog No.
S3095491
CAS No.
1435933-95-1
M.F
C58H72N2O2S6
M. Wt
1021.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']tert...

CAS Number

1435933-95-1

Product Name

2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione

IUPAC Name

1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2,5-dioctylpyrrolo[3,4-c]pyrrole-3,6-dione

Molecular Formula

C58H72N2O2S6

Molecular Weight

1021.59

InChI

InChI=1S/C58H72N2O2S6/c1-5-9-13-17-19-23-39-59-55(51-37-35-49(67-51)47-33-31-45(65-47)43-29-27-41(63-43)25-21-15-11-7-3)53-54(57(59)61)56(60(58(53)62)40-24-20-18-14-10-6-2)52-38-36-50(68-52)48-34-32-46(66-48)44-30-28-42(64-44)26-22-16-12-8-4/h27-38H,5-26,39-40H2,1-4H3

InChI Key

CAOPCPKFKCIXFB-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C(=C2C(=C(N(C2=O)CCCCCCCC)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)CCCCCC)C1=O)C6=CC=C(S6)C7=CC=C(S7)C8=CC=C(S8)CCCCCC

Solubility

not available
  • Organic Field-Effect Transistors (OFETs)

    OFETs are semiconductor devices that operate based on the modulation of an electric field to control current flow. The chemical structure of 2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2''terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione) includes key features for OFET applications:

    • Conjugated System: The molecule contains alternating single and double bonds, forming a conjugated system that allows for efficient charge transport .
    • Aromatic Rings: The presence of pyrrole and terthiophene units with aromatic rings contributes to planarity and π-π stacking, further enhancing charge mobility .
    • Alkyl Chains: The octyl and hexyl groups provide solubility and help in self-assembly for thin-film formation .
  • Organic Solar Cells (OSCs)

    OSCs are devices that convert sunlight into electricity. Similar to OFETs, the structural features of 2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2''terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione) make it a potential candidate for OSCs:

    • Light Absorption: The conjugated system can absorb light across a broad range of the solar spectrum .
    • Charge Separation: The arrangement of donor and acceptor units within the molecule could facilitate exciton dissociation for efficient charge separation .
  • Origin: Specific details about the origin or synthesis of 2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione are not readily available in scientific literature. However, the structure suggests it is likely synthesized from various precursors containing pyrrole, terthiophene, and octyl groups [].
  • Significance: This specific DPP derivative is not as widely studied as others. Still, research on DPPs in general is promising for developing new organic electronic materials with desirable properties for applications in solar cells and transistors [, ].

Molecular Structure Analysis

The key features of the molecule include:

  • A central pyrrolo[3,4-c]pyrrole core - a five-membered nitrogen-containing heterocycle [].
  • Two octyl groups attached to the 2nd and 5th positions of the pyrrole core, likely providing solubility and enhancing processability [].
  • Two terthiophene units - aromatic rings with three thiophene units linked together - attached at the 3rd and 6th positions of the pyrrole core through N-hexyl linkages. Terthiophenes contribute to the molecule's planarity and ability to conjugate pi-electrons, which is crucial for efficient charge transport in organic electronics [].

Chemical Reactions Analysis

In-depth information on specific reactions involving this particular DPP derivative is limited. However, general synthetic pathways for DPPs typically involve condensation reactions between precursors containing pyrrole and diketone functionalities [].

The decomposition pathways are not explicitly documented but might involve cleavage of the bonds between the different moieties or degradation of the organic groups under extreme temperatures or harsh conditions.


Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature [].
  • Solubility: The octyl groups might enhance solubility in organic solvents commonly used in organic electronics research [].
  • Thermal Stability: DPPs generally exhibit good thermal stability; however, the specific decomposition temperature for this compound is unknown [].

The mechanism of action of this specific DPP derivative in devices is not documented in available scientific literature. However, the mechanism of DPPs in organic electronics, in general, is based on their ability to transport charges efficiently due to the conjugated π-electron system present in their structure []. This allows them to function as donor materials in OPVs or semiconductor materials in OFETs [].

  • Skin irritation: Organic compounds can irritate upon contact with skin [].
  • Dust inhalation: Inhalation of dust particles may be harmful [].
  • Environmental impact: Organic compounds can potentially harm the environment if not disposed of properly [].

XLogP3

19.6

Dates

Modify: 2023-08-18

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